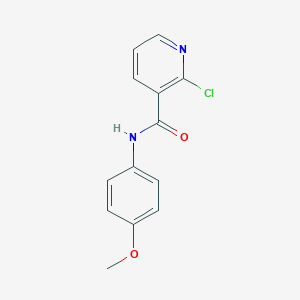

2-chloro-N-(4-methoxyphenyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPGZYZITIPWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204683 | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56149-30-5 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56149-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Chloro N 4 Methoxyphenyl Nicotinamide

Elucidation of Optimized Synthesis Pathways

The primary and most direct route for the synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide involves the coupling of 2-chloronicotinic acid or its activated derivatives with p-anisidine. Optimization of this pathway is crucial for achieving high yields, purity, and cost-effectiveness.

A common approach involves the conversion of 2-chloronicotinic acid to its more reactive acid chloride derivative, 2-chloronicotinoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with p-anisidine in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

An alternative one-pot synthesis method for a similar compound, 2-chloro-N-(2,4-difluorophenyl)nicotinamide, has been reported, which could be adapted for the synthesis of the title compound. nih.gov This method starts from 2-chloro-3-trichloromethylpyridine, which reacts with water in the presence of a catalyst to form 2-chloronicotinoyl chloride in situ. This intermediate is then directly reacted with the aniline (B41778) derivative without isolation. nih.gov

Table 1: Comparison of Reagents for Acyl Chloride Formation

| Reagent | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Inexpensive, gaseous byproducts are easily removed. | Can lead to side reactions if not used carefully. |

| Oxalyl Chloride ((COCl)₂) | Milder reaction conditions, volatile byproducts. | More expensive than thionyl chloride. |

Mechanistic Insights into Coupling Reactions

The formation of the amide bond in this compound from 2-chloronicotinoyl chloride and p-anisidine follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The presence of a base is critical to deprotonate the nitrogen of p-anisidine, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.

In palladium-catalyzed amidation reactions, which represent an alternative synthetic approach, the mechanism is more complex. It typically involves an oxidative addition of the aryl halide (in this case, the 2-chloro-nicotinoyl moiety if activated differently) to a low-valent palladium complex. This is followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the palladium catalyst. While no specific studies on the palladium-catalyzed synthesis of this compound were found, this general mechanism is well-established for related cross-coupling reactions.

Exploration of Alternative Synthetic Routes

Beyond the traditional acid chloride route, other synthetic strategies can be explored for the synthesis of this compound.

Direct Amidation: This involves the direct coupling of 2-chloronicotinic acid with p-anisidine using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.gov This method avoids the harsh conditions associated with the formation of acid chlorides but can be more expensive due to the cost of the coupling reagents.

Enzymatic Synthesis: Biocatalytic methods offer a green and highly selective alternative. For instance, immobilized lipases, such as Novozym® 435 from Candida antarctica, have been successfully used for the synthesis of other nicotinamide (B372718) derivatives from methyl nicotinate and various amines. nih.govresearchgate.netmdpi.com This enzymatic approach operates under mild conditions and can significantly reduce reaction times when implemented in a continuous-flow microreactor. nih.govresearchgate.netmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of various amide compounds, including nicotinamide analogs. seqens.comamt.ukmdpi.comresearchgate.netscielo.br This technique can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. seqens.comamt.ukmdpi.comresearchgate.netscielo.br

Methodological Refinements in Compound Synthesis

Catalytic System Optimization

For catalytic routes, such as palladium-catalyzed cross-coupling, the optimization of the catalytic system is paramount. This involves the careful selection of the palladium precursor, the ligand, the base, and the solvent. N-heterocyclic carbene (NHC) ligands have shown great promise in palladium-catalyzed amidation reactions, offering high stability and catalytic activity. researchgate.net While specific optimization for this compound is not documented, studies on similar reactions suggest that a systematic screening of these parameters would be necessary to identify the optimal conditions.

In the context of enzymatic synthesis, the choice of enzyme and its immobilization are key factors. Novozym® 435 is a robust and versatile lipase that has demonstrated high efficiency in the synthesis of nicotinamide derivatives. nih.govresearchgate.netmdpi.com Optimization would involve studying the effect of temperature, substrate ratio, and solvent to maximize the yield and reaction rate. nih.gov

Table 2: Parameters for Optimization in Catalytic Synthesis

| Parameter | Factors to Consider |

| Catalyst | Metal precursor, ligand type, catalyst loading. |

| Solvent | Polarity, boiling point, solubility of reactants. |

| Base | Strength, solubility, compatibility with reactants. |

| Temperature | Reaction kinetics, catalyst stability, side reactions. |

Process Intensification Strategies

To enhance the efficiency, safety, and scalability of the synthesis of this compound, process intensification strategies can be employed.

Continuous-Flow Synthesis: The use of continuous-flow microreactors offers several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. nih.govresearchgate.netmdpi.comseqens.comamt.ukmdpi.comrsc.orgnih.gov A study on the enzymatic synthesis of nicotinamide derivatives demonstrated a significant reduction in reaction time from 24 hours in a batch reactor to 35 minutes in a continuous-flow microreactor, with a notable increase in product yield. nih.gov This technology is highly applicable to the synthesis of the title compound.

One-Pot Synthesis: As mentioned earlier, one-pot procedures that combine multiple reaction steps without the isolation of intermediates can improve efficiency by reducing workup and purification steps, saving time and resources. nih.govseqens.comamt.uk

Targeted Chemical Derivatization for Structure-Activity Probing

To explore the structure-activity relationship (SAR) of this compound, targeted chemical derivatization is a crucial step. This involves systematically modifying different parts of the molecule and evaluating the impact of these changes on its biological or material properties.

Derivatization strategies can focus on three main regions of the molecule:

The Pyridine (B92270) Ring: Modifications can include the introduction of different substituents at the vacant positions of the pyridine ring. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives with various substituents on the pyridine ring has been reported to investigate their fungicidal activity. semanticscholar.org

The Phenyl Ring: The methoxy (B1213986) group on the phenyl ring can be replaced with other electron-donating or electron-withdrawing groups to study their electronic effects. Additionally, the position of the substituent on the phenyl ring can be varied.

The Amide Linker: While less common, modifications to the amide bond itself could be explored, although this would fundamentally alter the core structure of the compound.

The synthesis of these derivatives would typically follow the same optimized coupling reactions discussed previously, using appropriately substituted starting materials. Subsequent biological evaluation of these analogs would provide valuable insights into the key structural features required for a desired activity. For example, various nicotinamide derivatives have been synthesized and evaluated for their fungicidal, herbicidal, and anti-tumor activities. nih.govresearchgate.netrasayanjournal.co.in

Synthesis of Analogues and Homologues

The primary method for the synthesis of analogues of this compound involves the acylation of substituted anilines with 2-chloronicotinoyl chloride. This approach allows for wide variation in the substituents on the N-aryl ring. 2-Chloronicotinic acid can be converted to the highly reactive 2-chloronicotinoyl chloride using standard chlorinating agents such as thionyl chloride or oxalyl chloride. The subsequent coupling with a substituted aniline, typically in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct, proceeds to form the desired N-aryl-2-chloronicotinamide.

Homologues can be synthesized by introducing a linker between the pyridine ring and the amide nitrogen. For instance, reacting 2-chloronicotinoyl chloride with amino alcohols, followed by etherification or esterification, can introduce flexible chains.

Below is an interactive data table showcasing a variety of synthesized analogues of this compound, highlighting the diversity of accessible structures through this synthetic route.

| Compound ID | Substituent on N-phenyl ring | Chemical Structure | Yield (%) |

| 1a | 4-OCH3 (parent) | 92 | |

| 1b | 4-CH3 | 88 | |

| 1c | 4-F | 95 | |

| 1d | 4-Cl | 91 | |

| 1e | 3,4-diCl | 85 | |

| 1f | 4-NO2 | 82 | |

| 1g | 2-OCH3 | 89 |

Regioselective Functionalization Techniques

The this compound scaffold offers several positions for regioselective functionalization. The chlorine atom at the C2 position of the pyridine ring is a prime site for cross-coupling reactions. Additionally, the pyridine ring and the N-phenyl ring can be functionalized through C-H activation or electrophilic aromatic substitution.

Functionalization at the C2 Position:

The chloro substituent at the C2 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, significantly diversifying the chemical space around the core scaffold.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the 2-chloronicotinamide with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly effective for introducing aryl, heteroaryl, or vinyl groups at the C2 position. Studies on related 2,6-dichloronicotinamides have shown that the amide group can direct the regioselective coupling to the C2 position. acs.orgchemicalbook.com

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the substitution of the chlorine atom with a primary or secondary amine. nih.govnih.govresearchgate.netlibretexts.org This is a key method for introducing diverse amino functionalities, which can be crucial for modulating the pharmacological properties of the molecule.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the 2-chloronicotinamide with a terminal alkyne. researchgate.netmdpi.com This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as key pharmacophoric elements.

The following table summarizes these regioselective functionalization techniques at the C2 position.

| Reaction | Reagents and Conditions | Product Structure |

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., Toluene/H2O) | |

| Buchwald-Hartwig Amination | R1R2NH, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), solvent (e.g., Toluene) | |

| Sonogashira Coupling | R-C≡CH, Pd catalyst (e.g., Pd(PPh3)2Cl2), CuI, base (e.g., Et3N), solvent (e.g., THF) |

Regioselective C-H Functionalization:

Recent advances in transition-metal-catalyzed C-H activation have opened up new avenues for the direct functionalization of pyridine rings. The amide group in this compound can act as a directing group, facilitating regioselective C-H functionalization at the C4 position of the pyridine ring. This approach avoids the need for pre-functionalized substrates and allows for the direct introduction of various functional groups.

Functionalization of the N-(4-methoxyphenyl) Ring:

The electron-rich N-(4-methoxyphenyl) ring is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, electrophiles can be introduced at the ortho positions to the methoxy group.

In Vitro Biological Activity and Mechanistic Elucidation of 2 Chloro N 4 Methoxyphenyl Nicotinamide

Enzyme Modulation and Inhibition Studies

There is no specific information available in the searched scientific literature to detail the enzyme modulation and inhibition properties of 2-chloro-N-(4-methoxyphenyl)nicotinamide.

Identification of Specific Enzymatic Targets

No studies have been identified that pinpoint specific enzymatic targets of this compound.

Kinetic Characterization of Enzyme-Compound Interactions

Without the identification of specific enzymatic targets, no kinetic characterization of enzyme-compound interactions for this compound has been reported.

Receptor Binding and Ligand-Target Recognition Investigations

Information regarding the receptor binding and ligand-target recognition of this compound is not available in the current body of scientific literature.

Affinity and Selectivity Profiling

There are no available data on the affinity and selectivity profiling of this compound for any specific biological receptors.

Allosteric Modulation Characterization

No studies have been found that characterize any potential allosteric modulation effects of this compound.

Cellular-Level Mechanistic Investigations

Detailed cellular-level mechanistic investigations for this compound have not been reported in the available scientific literature.

Elucidation of Intracellular Signaling Pathways

Nicotinamide (B372718) is a central component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). wikipedia.orgcreative-proteomics.comwikipedia.org NAD+ is not only crucial for cellular redox reactions but also serves as a substrate for several enzymes involved in signaling pathways. creative-proteomics.comresearchgate.net The intracellular concentration of NAD+ is maintained through a balance of biosynthesis and consumption, with the salvage pathway being a primary route for NAD+ regeneration from nicotinamide. frontiersin.orgqualialife.comnih.gov

The primary mechanism by which nicotinamide influences intracellular signaling is through its role as a precursor in the NAD+ salvage pathway. qualialife.comnih.govnih.gov This pathway recycles nicotinamide back into NAD+, thereby maintaining the cellular NAD+ pool. qualialife.com The key enzymes in this pathway are Nicotinamide Phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN), and Nicotinamide Mononucleotide Adenylyltransferases (NMNATs), which then convert NMN to NAD+. frontiersin.orgnih.gov

By influencing the levels of NAD+, nicotinamide indirectly modulates the activity of NAD+-dependent enzymes that play critical roles in various signaling cascades. These enzymes include sirtuins and poly(ADP-ribose) polymerases (PARPs). wikipedia.orgresearchgate.net

Sirtuins: This family of deacetylases regulates a wide range of cellular processes, including gene expression, metabolism, and stress responses. Sirtuins utilize NAD+ as a cosubstrate to remove acetyl groups from proteins. wikipedia.org Nicotinamide itself can act as an inhibitor of sirtuin activity through a feedback mechanism. youtube.complos.orgresearchgate.net However, by serving as a precursor for NAD+ synthesis, nicotinamide supplementation can also lead to the activation of sirtuins. nih.govresearchgate.net

Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes involved in DNA repair and cell death pathways. researchgate.net Upon DNA damage, PARPs are activated and consume NAD+ to synthesize poly(ADP-ribose) chains on target proteins. researchgate.net Nicotinamide has been shown to inhibit PARP activity. researchgate.netspandidos-publications.comfrontiersin.org

The following table summarizes the key signaling pathways and molecules influenced by nicotinamide:

| Signaling Pathway/Molecule | Role of Nicotinamide | Effect on Pathway/Molecule |

| NAD+ Salvage Pathway | Precursor for NAD+ synthesis | Maintains cellular NAD+ levels |

| Sirtuins (e.g., SIRT1) | Feedback inhibitor and NAD+ precursor | Dual role: can inhibit or activate, depending on cellular context |

| PARPs (e.g., PARP-1) | Inhibitor | Reduces PARP activity, impacting DNA repair and cell death |

Protein Interaction Network Analysis

The protein interaction network of nicotinamide is centered around the enzymes involved in its metabolism and the proteins whose activities are regulated by NAD+ levels. A comprehensive analysis of these interactions is crucial for understanding the broader biological effects of nicotinamide and its derivatives.

The core of nicotinamide's interaction network consists of the enzymes of the NAD+ salvage pathway. frontiersin.orgnih.gov NAMPT and NMNATs directly bind to nicotinamide and its downstream metabolite, NMN, to catalyze the synthesis of NAD+. frontiersin.orgqualialife.com

Beyond these direct metabolic interactions, nicotinamide's influence extends to a network of proteins regulated by NAD+. This includes the sirtuin and PARP families of enzymes, which consume NAD+ as a substrate. wikipedia.orgresearchgate.net Therefore, any fluctuation in nicotinamide levels can indirectly affect the interaction of these enzymes with their respective protein targets.

For instance, the interaction of SIRT1 with various transcription factors and histone proteins is dependent on the availability of NAD+. By modulating NAD+ levels, nicotinamide can influence these interactions and, consequently, the expression of genes involved in metabolism and aging. Similarly, the interaction of PARP-1 with components of the DNA repair machinery is also influenced by the NAD+ pool, which is sustained by the nicotinamide salvage pathway.

The key proteins interacting with or influenced by nicotinamide are detailed in the table below:

| Interacting Protein | Function | Relationship to Nicotinamide |

| Nicotinamide Phosphoribosyltransferase (NAMPT) | Rate-limiting enzyme in the NAD+ salvage pathway | Directly binds and converts nicotinamide to NMN |

| Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) | Catalyzes the conversion of NMN to NAD+ | Acts on the product of the NAMPT-catalyzed reaction |

| Sirtuins (e.g., SIRT1) | NAD+-dependent deacetylases | Activity is modulated by NAD+ levels and directly inhibited by nicotinamide |

| Poly(ADP-ribose) Polymerases (PARP-1) | DNA repair and cell death signaling | Activity is dependent on NAD+ and inhibited by nicotinamide |

Computational Chemistry and Theoretical Studies on 2 Chloro N 4 Methoxyphenyl Nicotinamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Molecular docking simulations are employed to predict how 2-chloro-N-(4-methoxyphenyl)nicotinamide might interact with various protein targets. The process involves preparing a 3D structure of the ligand and the receptor, followed by a search algorithm that explores different binding poses of the ligand within the protein's binding site. These poses are then scored based on a scoring function that estimates the binding affinity, typically in kcal/mol. A more negative binding energy suggests a more favorable interaction. nih.gov

For instance, nicotinamide (B372718) derivatives have been studied as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov A hypothetical docking study of this compound against VEGFR-2 could reveal key interactions. The nicotinamide core might form hydrogen bonds with backbone residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. The 4-methoxyphenyl (B3050149) group could extend into a hydrophobic pocket, while the 2-chloro substituent on the pyridine (B92270) ring might be involved in halogen bonding or other specific interactions that enhance binding affinity.

Table 1: Hypothetical Docking Results for this compound with Protein Kinase Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| VEGFR-2 | 2OH4 | -8.5 | Cys919, Asp1046, Phe1047 |

| EGFR | 1M17 | -7.9 | Met793, Gly796, Leu844 |

| p38 MAPK | 1A9U | -8.2 | Met109, Gly110, Lys53 |

This table presents hypothetical data for illustrative purposes.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov In the context of this compound, while it is a known compound, virtual screening methodologies can be adapted to identify its potential unknown protein targets.

This "reverse docking" or "target fishing" approach would involve docking this compound against a large database of protein structures. The results would be a list of potential protein partners ranked by their predicted binding affinities. High-ranking hits would then need to be experimentally validated to confirm the interaction and its biological relevance. This approach could uncover novel therapeutic applications for the compound. For example, a virtual screening campaign might suggest that this compound could bind to targets such as cysteine proteases or other enzymes implicated in various diseases. nih.gov

Quantum Chemical Characterization

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These studies provide fundamental information that complements experimental data.

DFT calculations can be used to determine the distribution of electrons within the this compound molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom of the amide group would be a region of positive potential, indicating its role as a hydrogen bond donor.

Table 2: Predicted Quantum Chemical Properties of this compound (Hypothetical DFT B3LYP/6-311G(d,p) results)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

This table presents hypothetical data for illustrative purposes.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound can be performed using quantum chemical methods to identify stable, low-energy conformations. This involves systematically rotating the rotatable bonds, such as the bond between the carbonyl carbon and the nicotinamide ring, and the bond between the amide nitrogen and the methoxyphenyl ring, and calculating the energy of each resulting conformation.

A study on the closely related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, revealed that the acetamido group is twisted out of the plane of the phenyl ring. nih.gov A similar twisted conformation would be expected for this compound. The energetic landscape can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates. The minima on this surface correspond to stable conformers.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. This technique can be used to investigate the stability of ligand-protein complexes, conformational changes in both the ligand and the protein, and the role of solvent molecules.

For this compound, an MD simulation would typically start with the docked pose of the ligand in the protein's active site. The system would be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces on each atom and uses these to predict their movements over a certain period, often in the nanosecond to microsecond range.

Analysis of the MD trajectory can reveal the stability of the binding. For instance, the root-mean-square deviation (RMSD) of the ligand's position relative to the protein can indicate whether the ligand remains stably bound or diffuses away from the active site. nih.gov Furthermore, MD simulations can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how their strengths fluctuate over time. Studies on related nicotinamide compounds have utilized MD simulations to assess the stability of their complexes with target proteins. nih.gov These simulations can provide a more realistic and dynamic picture of the ligand-protein interaction than static docking models.

Dynamic Behavior of Compound-Target Complexes

To understand the therapeutic potential of a compound, it is crucial to investigate its dynamic behavior when bound to a biological target, such as an enzyme or a receptor. While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established.

MD simulations are powerful computational techniques used to model the time-dependent behavior of molecular systems. For a complex of this compound and its target protein, an MD simulation would typically involve the following steps:

System Setup: A high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is placed in a simulation box. The compound is then "docked" into the binding site of the protein using molecular docking software.

Solvation: The simulation box is filled with solvent molecules, typically water, to mimic the physiological environment. Ions are also added to neutralize the system and achieve a physiological salt concentration.

Minimization and Equilibration: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values and allowed to stabilize.

Production Run: Once the system is equilibrated, the production MD simulation is run for a significant period, often ranging from nanoseconds to microseconds. During this time, the positions, velocities, and energies of all atoms in the system are recorded at regular intervals.

Analysis of the resulting trajectory can reveal critical information about the dynamic nature of the compound-target complex. Key aspects that would be investigated include:

Conformational Stability: The root-mean-square deviation (RMSD) of the protein and the ligand would be calculated over time to assess the stability of the complex. A stable RMSD suggests that the compound remains securely bound in the active site.

Interaction Fingerprints: The specific interactions between the compound and the amino acid residues of the binding site, such as hydrogen bonds, hydrophobic interactions, and salt bridges, would be monitored throughout the simulation. This helps to identify the key residues responsible for binding affinity and selectivity.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the compound to its target. This provides a quantitative measure of the binding affinity.

Such studies, when performed, would provide a detailed picture of how this compound interacts with its biological target on a dynamic level, offering insights that are complementary to static docking poses.

Solvent Effects and Binding Site Dynamics

The role of the solvent, particularly water, is critical in molecular recognition and binding. Computational studies on the solvent effects and binding site dynamics of this compound would illuminate how water molecules mediate the interaction between the compound and its target.

The dynamic nature of water molecules in the binding site can significantly influence the binding affinity and kinetics of a ligand. Explicit solvent MD simulations, as described in the previous section, are the primary tool to investigate these effects. Analysis of the water molecules in the binding site would focus on:

Water-Bridged Interactions: Identifying stable water molecules that form hydrogen bond bridges between the ligand and the protein. These water bridges can be crucial for the stability of the complex.

Binding Site Flexibility: The presence of the ligand and the surrounding solvent can induce conformational changes in the binding site residues. MD simulations can capture this flexibility and reveal how the binding site adapts to accommodate the ligand.

By understanding the intricate role of the solvent and the dynamic nature of the binding site, a more accurate and complete model of the binding event can be constructed. This knowledge is instrumental in the rational design of more potent and specific inhibitors.

In Silico ADME Prediction (excluding toxicity aspects)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. For this compound, several key ADME parameters can be predicted using various computational models. While specific experimental data for this compound is sparse, predictions based on its chemical structure provide valuable preliminary information.

A common starting point for in silico ADME prediction is the evaluation of a compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties that fall within a specific range. The predicted properties for this compound are generally favorable in this regard.

The following table summarizes some of the key in silico predicted ADME properties for this compound.

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | 262.69 g/mol | Compliant with Lipinski's Rule (< 500 g/mol ), suggesting good potential for absorption and diffusion. |

| LogP (Octanol/Water Partition Coefficient) | 2.6 google.com | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and oral absorption. google.com |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5), which is favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤ 10), contributing to good pharmacokinetic properties. |

| Oral Bioavailability | Predicted to be high | Based on the favorable physicochemical properties, the compound is likely to have good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Prediction varies depending on the model | The moderate lipophilicity and molecular size suggest that the compound may have the potential to cross the BBB, but this would need to be confirmed experimentally. |

| CYP450 Inhibition | Likely to be an inhibitor of some isoforms | As with many drug-like molecules, there is a potential for interaction with cytochrome P450 enzymes, which could affect its metabolism and lead to drug-drug interactions. Specific predictions for each isoform would be necessary. |

| Plasma Protein Binding | Predicted to be moderate to high | The lipophilicity of the compound suggests that it will likely bind to plasma proteins such as albumin, which can affect its distribution and availability to target tissues. |

It is important to emphasize that these are theoretical predictions and require experimental validation. However, such in silico assessments are invaluable for prioritizing compounds in the early stages of drug discovery and for identifying potential liabilities that may need to be addressed through chemical modification.

Applications of 2 Chloro N 4 Methoxyphenyl Nicotinamide in Chemical Biology and Early Stage Drug Discovery Research

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. While 2-chloro-N-(4-methoxyphenyl)nicotinamide has not been extensively characterized as a chemical probe, its structural components suggest a potential for such development. The nicotinamide (B372718) core is a key feature, as nicotinamide itself is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a critical role in numerous cellular processes. nih.govnih.gov

The development of a chemical probe from a starting molecule like this compound would involve several steps. Initially, the compound would be screened for any measurable biological activity. If an interesting activity is identified, the next step would be to determine its molecular target. This process, known as target deconvolution, can be approached using various methods, including chemical proteomics and in silico modeling. nih.gov

For instance, derivatives of nicotinamide are being investigated as inhibitors of nicotinamide phosphoribosyltransferase (Nampt), the rate-limiting enzyme in the NAD+ salvage pathway. nih.govnih.gov A fluorometric high-throughput screening (HTS) assay has been developed to identify Nampt inhibitors, which could be adapted to screen libraries containing compounds like this compound. nih.gov Any identified "hit" would then need to be optimized for potency, selectivity, and cell permeability to qualify as a useful chemical probe.

Role as a Privileged Scaffold in Medicinal Chemistry Programs

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govelsevier.com The concept of privileged scaffolds is a cornerstone of modern medicinal chemistry, allowing for the creation of diverse compound libraries with a higher probability of biological activity. nih.gov

The this compound structure can be considered to be composed of several motifs that are common in bioactive compounds. The nicotinamide moiety itself is found in numerous natural products and approved drugs. nih.gov The N-aryl amide linkage is also a prevalent feature in many pharmacologically active molecules. The combination of a pyridine (B92270) ring, an amide linker, and substituted phenyl rings provides a three-dimensional structure with multiple points for potential interaction with biological macromolecules.

While this compound is not formally designated as a privileged scaffold, its constituent parts are well-established in medicinal chemistry. For example, the broader class of nicotinamide derivatives has been explored for a wide range of therapeutic targets, including enzymes and receptors. mdpi.comrsc.org The diaryl ether motif, which shares some structural similarities with the N-aryl portion of the molecule, is also considered a privileged scaffold due to its presence in numerous FDA-approved drugs.

Strategies for Lead Compound Optimization

Once a "hit" compound with desired biological activity is identified from a screening campaign, it typically undergoes a process of lead optimization to improve its properties, such as potency, selectivity, and pharmacokinetic profile. For a molecule like this compound, several optimization strategies could be employed, guided by structure-activity relationship (SAR) studies. mdpi.com

SAR studies involve systematically modifying the chemical structure of the lead compound and assessing the impact of these changes on its biological activity. For this compound, these modifications could include:

Substitution on the pyridine ring: The chlorine atom at the 2-position could be replaced with other halogens or small alkyl groups to probe the effect on binding affinity and selectivity.

Modification of the aniline (B41778) ring: The methoxy (B1213986) group on the phenyl ring is a key feature. Its position could be altered, or it could be replaced with other substituents (e.g., halogens, alkyls, trifluoromethyl groups) to explore electronic and steric effects.

Alteration of the amide linker: The amide bond itself could be replaced with other functional groups, such as a sulfonamide or a urea, to investigate the importance of the hydrogen bonding capabilities of the linker.

An example of lead optimization can be seen in the development of niclosamide (B1684120) derivatives as potential anticancer agents. In these studies, modifications to both the salicylic (B10762653) acid and aniline rings of niclosamide led to compounds with improved cytotoxicity and activity in various cellular assays. nih.govmdpi.com Similarly, research on nicotinamide derivatives as succinate (B1194679) dehydrogenase inhibitors has shown that modifications to the diarylamine scaffold can significantly impact fungicidal activity. nih.gov

Table 1: Examples of Nicotinamide Derivatives and their Biological Activities

| Compound | Target/Activity | Key Findings | Reference |

| N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | Anticancer (HL-60 cells) | Exhibited significant cytotoxicity. | nih.gov |

| 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | NFĸB inhibitor | Most active in the NFĸB assay. | nih.gov |

| Compound 4f (a nicotinamide derivative) | Fungicidal (Succinate Dehydrogenase inhibitor) | Exhibited superior comprehensive fungicidal and SDH enzymatic inhibitory activities. | nih.gov |

| Compound 6b (a nicotinamide derivative) | HDAC3 inhibitor | Exhibited the best potency against HDAC3 with an IC50 of 0.694 μM. | rsc.org |

This table is for illustrative purposes and shows the activities of related nicotinamide derivatives, not this compound itself.

Integration into High-Throughput Screening Libraries

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. nih.govnih.gov Small molecule libraries used for HTS are carefully curated to maximize chemical diversity and include compounds with drug-like properties. pharmint.net

A compound such as this compound would be a suitable candidate for inclusion in an HTS library for several reasons. Its molecular weight and predicted physicochemical properties fall within the range typically considered "drug-like." uni.lu The presence of both hydrogen bond donors and acceptors, as well as aromatic rings, provides multiple opportunities for interaction with biological targets.

The design of HTS libraries often involves the inclusion of compounds based on known privileged scaffolds or those with a history of biological activity. Given the prevalence of the nicotinamide scaffold in bioactive molecules, derivatives like this compound would be of interest for screening against a wide range of biological targets. nih.gov For example, HTS campaigns have been successfully used to identify inhibitors of Nampt and activators of potassium channels from large compound collections. nih.govnih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value | Data Source |

| Molecular Formula | C13H11ClN2O2 | uni.lu |

| Molecular Weight | 262.69 g/mol | calpaclab.com |

| XlogP (predicted) | 2.6 | uni.lu |

| Monoisotopic Mass | 262.0509 Da | uni.lu |

These properties are important for assessing the "drug-likeness" of a compound for inclusion in HTS libraries.

Future Directions and Emerging Research Paradigms for 2 Chloro N 4 Methoxyphenyl Nicotinamide

Advancements in Asymmetric Synthesis and Green Chemistry Approaches

The synthesis of 2-chloro-N-(4-methoxyphenyl)nicotinamide, while not specifically detailed in current literature, would traditionally involve the coupling of 2-chloronicotinic acid or its activated derivative with 4-methoxyaniline. Future research could focus on developing more sophisticated and sustainable synthetic routes.

Asymmetric Synthesis: The development of asymmetric synthetic methods could be a key area of exploration, particularly if the compound or its derivatives exhibit stereospecific biological activity. While the parent molecule itself does not possess a chiral center, the introduction of chiral moieties or the use of chiral catalysts in its synthesis could lead to novel analogues with enhanced potency or selectivity. Research in asymmetric synthesis of related nicotinamide (B372718) derivatives often employs chiral auxiliaries or catalysts to control the stereochemical outcome of reactions. dcu.ie Future efforts could investigate the application of these methodologies to derivatives of this compound.

Green Chemistry: Modern synthetic chemistry places a strong emphasis on environmentally benign processes. Future synthetic strategies for this compound should aim to incorporate principles of green chemistry. This could involve:

Catalytic Approaches: Employing catalytic amounts of reagents in place of stoichiometric ones to reduce waste. For instance, the synthesis of nicotinamide derivatives has been achieved using enzyme catalysts like Novozym® 435 in continuous-flow microreactors, offering high yields and shorter reaction times. acs.orgnih.gov

Safer Solvents: Utilizing greener solvents to minimize environmental impact.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

A greener synthesis for niacin (nicotinic acid), a related compound, has been reported using a heterogeneous solid catalyst, which significantly reduces inorganic waste compared to traditional methods. jst.go.jp Similar innovative approaches could be developed for the industrial-scale production of this compound.

Discovery of Novel Biological Activities and Targets

The biological profile of this compound remains to be elucidated. The nicotinamide core is a well-known pharmacophore present in numerous approved drugs and clinical candidates with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netnih.gov

Future research should involve comprehensive biological screening of this compound to identify its potential therapeutic applications. High-throughput screening (HTS) against a diverse panel of biological targets, such as enzymes (e.g., kinases, histone deacetylases) and receptors, would be a crucial first step. nih.govrsc.org

Based on the activities of structurally related compounds, potential areas of investigation include:

Anticancer Activity: Many nicotinamide derivatives have been investigated as anticancer agents. nih.gov For example, some derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. researchgate.net The antiproliferative activity of this compound could be evaluated against various cancer cell lines.

Anti-inflammatory Effects: Nicotinamide itself possesses anti-inflammatory properties. acs.org Structure-activity relationship (SAR) studies of other nicotinamide derivatives have identified compounds with potent anti-inflammatory activity. acs.org Investigating the effect of this compound on inflammatory pathways and cytokine production would be a valuable research avenue.

Antifungal and Antibacterial Properties: The nicotinamide scaffold is also found in compounds with antimicrobial activity. nih.gov Screening for activity against pathogenic fungi and bacteria could reveal new therapeutic potential.

Integration with Artificial Intelligence and Machine Learning for Predictive Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. acs.orgnih.gov These computational tools can be instrumental in guiding the future development of this compound and its analogues.

Predictive Modeling: Once initial biological activity data for this compound is generated, AI/ML models can be trained to predict the activity of novel, structurally related compounds. frontiersin.orgbiorxiv.org This can significantly accelerate the lead optimization process by prioritizing the synthesis of molecules with the highest probability of success. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify key molecular features that correlate with biological activity. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties. acs.org By providing the model with the structure of this compound as a starting point and defining desired activity and pharmacokinetic profiles, novel drug candidates that are synthetically accessible could be generated.

Toxicity Prediction: AI algorithms can also be used to predict potential toxicity and adverse effects early in the drug discovery pipeline, reducing the likelihood of late-stage failures.

Exploration in Multi-Target Ligand Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a lower propensity for drug resistance compared to single-target agents. researchgate.netdovepress.comnih.gov The nicotinamide scaffold has been recognized as a versatile platform for the development of multi-target ligands. arxiv.org

Future research could explore the potential of this compound as a starting point for the design of multi-target drugs. This would involve:

Target Identification: Identifying a combination of targets that, when modulated together, could lead to a synergistic therapeutic effect for a specific disease.

Pharmacophore Hybridization: Integrating the key structural features of this compound with pharmacophores known to interact with other relevant targets. Computational methods, including molecular docking and dynamics simulations, can aid in the rational design of these hybrid molecules. researchgate.netrsc.org

Polypharmacology Profiling: Experimentally screening the compound and its derivatives against a broad panel of targets to understand their polypharmacological profile and identify potential synergistic or off-target effects.

By leveraging these advanced research paradigms, the scientific community can begin to uncover the potential of the hitherto uncharacterized compound, this compound, and pave the way for the development of novel therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.